2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a urea linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting an amine with an isocyanate or by using a carbodiimide coupling reagent.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea linkage or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated solvents, strong bases or acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan
- 1-(3-chlorophenyl)-3-(4-(3-(3-(3-chlorophenyl)ureido)phenyl)thiazol-2-yl)urea
Uniqueness
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its thiazole ring and urea linkage are particularly important for its interaction with biological targets, setting it apart from other similar compounds.
Biological Activity
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS Number: 897621-44-2) is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C19H17ClN4O2S
- Molecular Weight : 418.9 g/mol
- Structure : The compound features a thiazole ring and a benzothiazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related thiazole compounds that demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. In vitro studies have shown that compounds structurally related to our compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported an IC50 value of 12.5 µM for a related thiazole derivative against MCF-7 cells .
Anti-inflammatory Activity
Thiazole derivatives have also been evaluated for their anti-inflammatory properties. In a study assessing the effect of benzothiazole derivatives on inflammation, compounds similar to our target showed significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting a potential mechanism for anti-inflammatory action .
Case Studies and Research Findings
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Antimicrobial Screening :
- A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with specific attention to its effect on resistant strains.
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Anticancer Evaluation :
- In vitro assays were conducted on various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
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Mechanistic Studies :
- Molecular docking studies have been performed to elucidate the binding interactions of the compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may act by inhibiting key enzymes or receptors critical for cell survival in pathogens and cancer cells alike.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-5-6-15-16(7-11)30-20(24-15)25-17(27)9-14-10-29-19(23-14)26-18(28)22-13-4-2-3-12(21)8-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYFDPFSFJOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.